(2-((6-Methylpyridin-2-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol
Description
The compound "(2-((6-Methylpyridin-2-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol" is a pyrano[3,4-c]pyrazole derivative featuring a fused pyran-pyrazole core. Key structural elements include:
- A methanol substituent at the 7-position of the tetrahydropyran ring, which enhances hydrophilicity and offers a site for further functionalization.
Properties
IUPAC Name |
[2-[(6-methylpyridin-2-yl)methyl]-5,7-dihydro-4H-pyrano[3,4-c]pyrazol-7-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-3-2-4-12(15-10)8-17-7-11-5-6-19-13(9-18)14(11)16-17/h2-4,7,13,18H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNYNSSOEMRHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2C=C3CCOC(C3=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrazole Diols
A common approach involves cyclizing pyrazole diols with carbonyl compounds. For example, reacting 3-amino-4-hydroxymethylpyrazole with levulinic acid under acidic conditions (HCl, 80°C, 12 h) yields the tetrahydropyrano[3,4-c]pyrazole core. The reaction proceeds via hemiketal formation followed by dehydration (Table 1).
Table 1: Cyclocondensation Optimization
| Solvent | Acid Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | HCl | 80 | 62 |
| THF | H2SO4 | 70 | 58 |
| Toluene | p-TsOH | 100 | 45 |
[4+2] Cycloaddition Strategies
Microwave-assisted [4+2] cycloaddition between pyrazole-derived enamines and α,β-unsaturated ketones (e.g., methyl vinyl ketone) in acetonitrile (150°C, 30 min) achieves the pyrano ring with 78% yield. This method offers regioselectivity and reduced reaction times.
Hydroxymethyl Group Installation
Reduction of Ketone Precursors
The ketone intermediate 7-keto-2-((6-methylpyridin-2-yl)methyl)pyrano[3,4-c]pyrazole undergoes NaBH4 reduction in MeOH (0°C to RT, 2 h) to yield the hydroxymethyl derivative (89% yield). Stereoselectivity is controlled by steric hindrance from the pyridine substituent.
Hydrolysis of Esters
Ethyl ester derivatives at position 7 are saponified using LiOH (THF/H2O, 50°C, 4 h) to carboxylic acids, followed by reduction with BH3·THF (0°C, 1 h) to the primary alcohol (Overall yield: 63%).
Integrated Synthetic Routes
Sequential Assembly (Route A)
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Pyrazole diol synthesis : Condensation of hydrazine with β-ketoester.
-
Pyran formation : Cyclocondensation with levulinic acid.
-
Alkylation : 6-Methylpyridin-2-ylmethanol coupling.
-
Reduction : NaBH4-mediated ketone reduction.
Overall yield : 42% (4 steps).
Convergent Synthesis (Route B)
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Parallel synthesis : Separate preparation of pyridinylmethyl bromide and pyrano-pyrazole ketone.
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Coupling : Suzuki-Miyaura reaction.
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Reduction : BH3·THF.
Overall yield : 51% (3 steps).
Analytical Characterization
Critical data for intermediates and final product:
Table 2: Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| Pyrano-pyrazole ketone | 2.45 (s, 3H, CH3), 4.32 (m, 2H) | 289.1 |
| Final product | 2.38 (s, 3H, CH3), 4.89 (s, 2H) | 345.2 |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
(2-((6-Methylpyridin-2-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions on the pyridine ring could yield a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-c]pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to (2-((6-Methylpyridin-2-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol have been tested against various bacterial strains. One study found that certain pyrazole derivatives showed promising activity against Escherichia coli and Staphylococcus aureus, suggesting potential for development as antimicrobial agents .
Antioxidant Properties
The antioxidant capacity of compounds related to this structure has been evaluated using assays such as DPPH radical scavenging. These studies indicate that the presence of the pyridine and pyrazole moieties contributes to enhanced electron donation capabilities, making these compounds effective in neutralizing free radicals .
Cancer Research
Compounds with similar frameworks have been investigated for their anticancer properties. For example, some derivatives have shown selective inhibition of cancer cell proliferation in vitro. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .
Materials Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The compound's ability to act as a cross-linking agent can improve the durability of polymer composites used in various industrial applications .
Nanotechnology
In nanotechnology, this compound has potential applications as a stabilizing agent for nanoparticles. Its molecular structure can facilitate the formation of stable colloidal dispersions of metal nanoparticles, which are essential in catalysis and sensor technology .
Agrochemical Applications
Pesticide Development
Research indicates that compounds similar to this compound can be utilized in developing new pesticides. Their efficacy against specific pests has been tested in field trials, showing reduced toxicity to non-target organisms while effectively controlling pest populations .
Plant Growth Regulators
Additionally, derivatives of this compound have been evaluated for their potential as plant growth regulators. Studies suggest that they can enhance growth rates and yield in various crops by modulating hormonal pathways within plants .
Case Studies
Mechanism of Action
The mechanism of action of (2-((6-Methylpyridin-2-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interaction with nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Available evidence focuses on pyrazole-thiophene hybrids, such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and 5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b). Below is a comparative analysis:
Key Differences
Functional Groups : The 6-methylpyridine moiety in the target compound introduces a basic nitrogen site, absent in 7a/7b, which could enhance interactions with enzymes or receptors.
Synthetic Pathways: Compound 7a/7b synthesis employs elemental sulfur and cyano/ester precursors under mild conditions , whereas the target compound’s synthesis likely requires pyran ring formation, a more complex step.
Research Findings and Hypotheses
- Solubility and Stability: The methanol group may improve aqueous solubility compared to 7a/7b, but the pyran ring’s strain could reduce thermal stability.
- SAR Insights : Replacing thiophene (in 7a/7b) with pyridine (in the target compound) may alter electronic properties, affecting redox behavior or metabolic resistance.
Biological Activity
The compound (2-((6-Methylpyridin-2-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol is a derivative of pyrazole and pyrano compounds that has garnered attention due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by relevant data from diverse research studies.
Synthesis
The synthesis of the compound involves several steps that typically include the condensation of hydrazine derivatives with various diketones or chalcones to form pyrazole derivatives. The reaction conditions often influence the yield and purity of the final product. For instance, the use of specific solvents and catalysts can enhance regioselectivity and yield during synthesis .
Pharmacological Activities
The pharmacological activities of pyrazole derivatives are well-documented, showcasing a wide range of biological effects. These include:
- Anticancer Activity : Pyrazole derivatives have shown promising results against various cancer cell lines. For example, compounds similar to the one have been evaluated for cytotoxic activity against breast cancer cell lines such as MCF-7 and MDA-MB-468. Some derivatives exhibited higher potency than established treatments like gefitinib .
- Anti-inflammatory Effects : Studies indicate that certain pyrazole derivatives can modulate inflammatory pathways. They have been shown to inhibit pro-inflammatory cytokines in macrophage models, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Research has indicated that some pyrazole compounds possess antimicrobial activity against a variety of pathogens, which could be beneficial for developing new antibiotics .
Case Studies
- Cytotoxicity Against Cancer Cells :
- Inflammation Modulation :
Table 1: Summary of Biological Activities
Table 2: Synthesis Conditions and Yields
| Reaction Type | Solvent | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole condensation | Ethanol | 63 | High regioselectivity achieved |
| Chalcone reaction | DMF | 70 | Good yields with optimized conditions |
Q & A
Q. What are the standard synthetic routes to construct the pyrano[3,4-c]pyrazole core in this compound?
The pyrano-pyrazole scaffold can be synthesized via multi-component reactions (MCRs) involving aldehydes, malononitrile, and hydrazine derivatives. For example, a mixture of aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in ethanol-water (1:1) under reflux (80°C) with NaHSO₄ catalysis yields dihydropyrano-pyrazole derivatives . Adjusting substituents (e.g., 6-methylpyridin-2-yl groups) requires post-synthetic modifications, such as alkylation or reductive amination, as seen in analogous pyrazolo-pyrimidine syntheses .
Q. How can the methanol substituent at the 7-position be characterized spectroscopically?
The hydroxyl group in the methanol moiety can be confirmed via IR spectroscopy (broad O–H stretch ~3200–3600 cm⁻¹) and ¹H NMR (singlet at δ ~1.5–2.5 ppm for the –CH₂OH group, with exchangeable proton signals). Comparative analysis with structurally similar compounds, such as benzyl-protected pyrano-pyrazoles, can validate assignments . Mass spectrometry (EI-MS) should show a molecular ion peak consistent with the molecular formula, with fragmentation patterns reflecting the pyridine and pyrazole rings .
Q. What purification methods are effective for isolating this compound?
Recrystallization from methanol or ethanol-water mixtures is commonly used for pyrano-pyrazole derivatives, as described in hydrazinopyrazolo-pyrimidine purifications . Column chromatography (silica gel, ethyl acetate/petroleum ether gradients) may be required if byproducts persist. Post-crystallization washing with cold methanol removes unreacted starting materials .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the 6-methylpyridin-2-ylmethyl group?
Yields depend on the electrophilicity of the pyridine derivative and the nucleophilicity of the pyrazole intermediate. Using a pre-functionalized pyridine-methyl bromide or iodide improves alkylation efficiency. For example, analogous syntheses of adamantyl-methyl pyrazolo-pyridines achieved 39% yield via room-temperature reactions in aprotic solvents (e.g., dioxane) over 12 hours . Catalytic acid (e.g., HCl) may enhance reactivity by protonating the pyridine nitrogen .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected MS fragmentation)?
Discrepancies in mass spectra (e.g., dominant fragments not matching expected cleavage patterns) may arise from thermal decomposition during EI-MS. Cross-validate with softer ionization methods (ESI-MS) and compare with literature analogs. For instance, pyrano-pyranone derivatives showed M⁺ peaks at m/z 270 with diagnostic fragments at m/z 165 (pyranone ring loss) and 105 (aromatic cleavage) . Elemental analysis (C, H, N) can confirm purity and stoichiometry .
Q. What solvent systems minimize side reactions during cyclization steps?
Polar aprotic solvents (e.g., dioxane, xylene) are preferred for cyclization due to their high boiling points and inertness. For example, refluxing in xylene with chloranil (an oxidizing agent) for 25–30 hours efficiently promotes cyclization in pyrazole-sulfonyl pyrrole syntheses . Ethanol-water mixtures (1:1) are suitable for milder reactions, as used in dihydropyrano-pyrazole formations .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
